2,3-dehydro-UWM6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

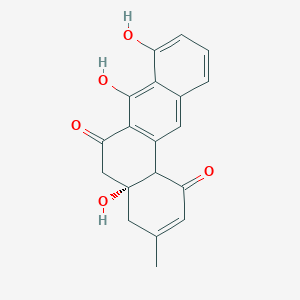

2,3-Dehydro-UWM6 is a member of phenanthrenes.

Aplicaciones Científicas De Investigación

Biosynthesis of Jadomycins

2,3-dehydro-UWM6 plays a crucial role as an intermediate in the biosynthesis of jadomycin A and B. Research indicates that both this compound and its precursor UWM6 can be converted into jadomycins through enzymatic activity involving specific oxygenases.

Enzymatic Conversion

- JadH Enzyme : The enzyme JadH has been identified as possessing bifunctional activity, acting as both a hydroxylase and a dehydrase. It catalyzes the conversion of this compound to dehydrorabelomycin and subsequently to jadomycin A in vitro. This conversion involves multiple enzymatic steps, including dehydration at positions 4a and 12b .

- JadFGH Complex : The JadFGH enzyme complex has also been implicated in the conversion of UWM6 and this compound to jadomycin aglycones. The presence of these enzymes is essential for the successful transformation of these substrates into pharmacologically active compounds .

Case Studies on Conversion Efficiency

Several studies have documented the efficiency of converting this compound into jadomycin derivatives:

| Strain/Enzyme | Substrate | Main Products | In Vivo/In Vitro |

|---|---|---|---|

| CH56 | UWM6 | Jadomycin A/B | In vivo |

| CH56 | This compound | Jadomycin A/B | In vivo |

| LC2014 | UWM6 | Jadomycin A & Rabelomycin | In vivo |

| LC2014 | This compound | Jadomycin A | In vitro |

| JadH | This compound | Dehydrorabelomycin | In vitro |

This table illustrates the various strains and enzymes involved in the bioconversion processes, showing that both UWM6 and this compound can yield significant amounts of jadomycins when acted upon by specific strains or enzyme complexes.

Pharmacological Implications

The conversion products of this compound have demonstrated various pharmacological activities:

- Antibiotic Activity : Jadomycins are known for their antibiotic properties against a range of bacterial pathogens. The ability to efficiently produce these compounds from this compound enhances their potential for therapeutic applications.

- Anticancer Properties : Some derivatives produced from this biosynthetic pathway have shown promise in anticancer activity. For instance, jadomycin derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in cancer treatment .

Análisis De Reacciones Químicas

Enzymatic Hydroxylation and Oxygenation

The flavoprotein hydroxylase PgaE catalyzes two consecutive oxygen-dependent reactions on 2,3-dehydro-UWM6 (C₁₉H₁₆O₅):

-

C-12 Hydroxylation : Incorporates an oxygen atom at position C-12, forming a monooxygenated intermediate.

-

C-12b Hydroxylation : Adds a second oxygen atom at position C-12b, yielding a dihydroxylated product .

Key Findings :

-

Both reactions require NADPH and O₂, with the second hydroxylation initiating only after substrate depletion (~90% conversion) .

-

Without subsequent ketoreduction (see Section 2), the dihydroxylated product degrades rapidly .

Ketoreduction by Short-Chain Dehydrogenases/Reductases (SDRs)

The C-6 ketone group of this compound undergoes stereospecific reduction by SDR enzymes:

| Enzyme | Configuration | Product | Pathway |

|---|---|---|---|

| CabV | 6S | Gaudimycin C | Gaudimycin |

| UrdMred | 6S | Urdamycin precursor | Urdamycin |

| LanV | 6R | Landomycin precursor | Landomycin |

This step stabilizes reactive intermediates and determines downstream product stereochemistry .

Dehydration and Formation of Angucycline Derivatives

This compound participates in dehydration reactions mediated by bifunctional oxygenases:

-

JadH (from Streptomyces venezuelae) catalyzes 4a,12b-dehydration, converting this compound to dehydrorabelomycin .

-

In jadH mutants, accumulation of 4a,12b-dehydro-UWM6 (C₁₉H₁₄O₅) occurs, characterized by NMR shifts at δ = 127.6 (C-12b) and 142.8 (C-4a) .

Stability and Degradation

Propiedades

Fórmula molecular |

C19H16O5 |

|---|---|

Peso molecular |

324.3 g/mol |

Nombre IUPAC |

(4aR)-4a,7,8-trihydroxy-3-methyl-5,12b-dihydro-4H-benzo[a]anthracene-1,6-dione |

InChI |

InChI=1S/C19H16O5/c1-9-5-13(21)17-11-6-10-3-2-4-12(20)15(10)18(23)16(11)14(22)8-19(17,24)7-9/h2-6,17,20,23-24H,7-8H2,1H3/t17?,19-/m1/s1 |

Clave InChI |

DAZPSZLIQWNPOM-WHCXFUJUSA-N |

SMILES isomérico |

CC1=CC(=O)C2C3=C(C(=O)C[C@@]2(C1)O)C(=C4C(=C3)C=CC=C4O)O |

SMILES canónico |

CC1=CC(=O)C2C3=C(C(=O)CC2(C1)O)C(=C4C(=C3)C=CC=C4O)O |

Sinónimos |

prejadomycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.